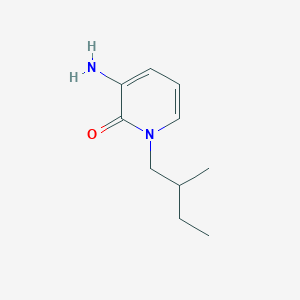

3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one

Description

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

3-amino-1-(2-methylbutyl)pyridin-2-one |

InChI |

InChI=1S/C10H16N2O/c1-3-8(2)7-12-6-4-5-9(11)10(12)13/h4-6,8H,3,7,11H2,1-2H3 |

InChI Key |

MPRYFHAHCFGHJX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CN1C=CC=C(C1=O)N |

Origin of Product |

United States |

Preparation Methods

Palladium- and Copper-Catalyzed Cross-Coupling

A patented method (US8772497B2) describes the preparation of 1,2-dihydropyridin-2-one derivatives, which includes compounds structurally related to 3-amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one. The process involves:

Reacting a pyridone compound (Formula I) with a boronic acid derivative (Formula II) in the presence of:

- A palladium compound as the catalyst.

- A copper compound as a co-catalyst.

- A phosphorus ligand compound to stabilize the catalyst.

- A base such as triethylamine or other suitable bases in amounts ranging from 1 to 10 moles per mole of pyridone, optimally around 1.5 moles.

The reaction is typically carried out under controlled temperature and solvent conditions to favor coupling and minimize side reactions.

The resulting product is a 1,2-dihydropyridin-2-one derivative, which can be further purified by crystallization.

Key reaction parameters and conditions:

| Parameter | Details |

|---|---|

| Catalyst | Palladium compound (e.g., Pd(PPh3)4) |

| Co-catalyst | Copper acetate or copper compound |

| Ligand | Phosphorus compound (e.g., triphenylphosphine) |

| Base | Triethylamine or similar |

| Solvent | Mixed solvents such as acetone and water |

| Temperature | Typically ambient to moderate heating |

| Reaction time | Several hours, depending on scale and conditions |

Crystallization is performed from mixed solvents, preferably acetone and water in ratios such as 9:1 or 8:2 by volume, to obtain homogeneous, colorless crystals with high purity and stability.

The process allows industrial-scale production with high yield and purity, suitable for pharmaceutical applications.

Base-Mediated Reaction of Aminotetrahydropyridinylidene Salts with Aldehydes

Research literature reports an alternative synthetic approach involving:

Treatment of 4-aminotetrahydropyridinylidene salts with aliphatic aldehydes in an alkaline medium.

The reaction proceeds through hydrolysis of the starting salts to dihydropyridone intermediates, which then undergo aldol-type condensation and subsequent transformations.

The reaction mechanism involves:

- Deprotonation of the aminotetrahydropyridinylidene salt by a strong base such as potassium hydroxide.

- Hydrolysis to form the dihydropyridin-4-one intermediate.

- Aldol addition of the aldehyde to the intermediate.

- Tautomerization and further reaction steps leading to β-aminoketones or β-hydroxyketones depending on the aldehyde type.

Aliphatic aldehydes favor formation of β-hydroxyketones, while aromatic aldehydes tend to yield β-aminoketones or δ-diketones.

This method allows the introduction of the 2-methylbutyl substituent (or other alkyl groups) at the 1-position of the dihydropyridinone ring.

The products are characterized by NMR spectroscopy and single crystal X-ray diffraction to confirm structure and purity.

This synthetic route is notable for its mild conditions (room temperature, alkaline medium) and ability to introduce diverse substituents on the dihydropyridinone scaffold.

Crystallization and Purification

After synthesis, the compound is isolated by crystallization using solvent systems optimized for solubility and purity.

Preferred solvents include acetone-water mixtures with volume ratios ranging from 37:3 to 24:16, optimally around 8:2.

Crystallization conditions are controlled to obtain crystals with desirable physical properties such as minimal explosiveness, good handling safety, and consistent pharmaceutical quality.

The crystalline form is critical for ensuring the compound’s stability and bioavailability in therapeutic applications.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Advantages | Notes |

|---|---|---|---|---|

| Pd/Cu-catalyzed cross-coupling | Pyridone derivative, boronic acid, Pd, Cu, P-ligand, base | Ambient to moderate heat, acetone/water solvent | High yield, industrial scalability | Requires transition metal catalysts |

| Base-mediated aldehyde reaction | 4-Aminotetrahydropyridinylidene salt, aldehyde, KOH | Room temperature, alkaline medium | Mild conditions, structural diversity | Aldehyde type affects product type |

| Crystallization | Acetone-water solvent system | Controlled solvent ratio and temperature | High purity crystals, stable form | Critical for pharmaceutical use |

Research Findings and Analysis

The Pd/Cu catalyzed method is well-established for industrial production, providing reproducible yields and high purity suitable for therapeutic applications targeting neurological diseases.

The base-mediated aldehyde reaction offers a versatile synthetic pathway to introduce various alkyl substituents, including 2-methylbutyl, at the 1-position of the dihydropyridinone ring, expanding the chemical space for drug development.

Spectroscopic and crystallographic analyses confirm the integrity and substitution pattern of the synthesized compounds.

Crystallization protocols are optimized to ensure the compound’s stability, safety, and consistent pharmaceutical performance.

Overall, these methods complement each other, offering options for both large-scale production and exploratory synthesis of novel derivatives.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The dihydropyridinone ring can be reduced to a fully saturated pyridinone ring.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include nitroso derivatives, fully saturated pyridinone rings, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dihydropyridinone ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(a) 3-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one

- Substituent : 2,2-difluoroethyl.

- Impact : The electronegative fluorine atoms increase polarity and reduce lipophilicity compared to the 2-methylbutyl group. This enhances solubility in polar solvents but may limit membrane permeability.

(b) 3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one

- Substituent : Propenyl (allyl).

- Molecular weight (150.18 g/mol) is lower than the 2-methylbutyl analog, suggesting reduced steric bulk .

(c) 3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one

- Substituent : 4-Fluorobenzyl.

- Impact: The aromatic ring with a fluorine substituent enhances π-stacking capabilities and metabolic stability.

(d) 3-Amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one

- Substituent : 1-Methyl-2-oxopyrrolidin-3-yl.

- Impact : The cyclic amide group adds hydrogen-bonding sites, improving water solubility. Molecular weight (134.18 g/mol) is significantly lower than the 2-methylbutyl variant, highlighting the trade-off between hydrophilicity and lipophilicity .

Structural and Commercial Comparison (Table 1)

*Estimated properties based on analogs.

Key Research Insights

- Synthetic Accessibility : Compounds with branched alkyl chains (e.g., 2-methylbutyl) may require multi-step synthesis due to steric hindrance, whereas allyl or fluorinated derivatives benefit from straightforward functionalization .

- Biological Relevance : Fluorinated and aromatic analogs show promise in drug discovery for their enhanced binding to hydrophobic pockets and improved pharmacokinetics .

- Stability : Discontinued products (e.g., difluoroethyl variant) suggest stability issues under standard storage conditions, possibly due to hydrolytic susceptibility of fluorine substituents .

Biological Activity

3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a unique dihydropyridinone structure characterized by:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 180.25 g/mol

- Functional Groups : An amino group at the 3-position and a branched alkyl chain (2-methylbutyl) at the 1-position.

This structural arrangement is significant for its chemical reactivity and biological properties, making it a valuable candidate in medicinal chemistry.

Biological Activities

Research indicates that 3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one exhibits promising biological activities, particularly in the following areas:

1. Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For example:

- Mechanism of Action : The compound may interact with specific molecular targets involved in cancer progression, potentially modulating pathways related to cell proliferation and apoptosis.

- In Vitro Studies : In studies involving human leukemia cells (CCRF-CEM), compounds similar to 3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one showed significant anti-proliferative effects at concentrations of 5 µM and 50 µM over 72 hours .

2. Antimicrobial Activity

The compound has also shown potential antimicrobial properties:

- Testing Against Pathogens : In vitro assays have demonstrated effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.

- Potential Applications : This activity suggests possible applications in treating infections caused by resistant bacterial strains.

3. Enzyme Inhibition

Research has indicated that this compound may act as an enzyme inhibitor:

- Specific Targets : It may inhibit specific enzymes involved in inflammatory pathways, which could lead to anti-inflammatory effects.

- Therapeutic Implications : Such inhibition could be beneficial in treating diseases characterized by chronic inflammation.

Synthesis and Reaction Mechanisms

The synthesis of 3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

- Reagents Used : Potassium permanganate for oxidation and sodium borohydride for reduction are frequently employed.

- Reaction Conditions : Temperature and solvent choice are critical for optimizing yield and purity.

Case Study 1: Anticancer Research

A study examined the effects of 3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one on human leukemia cells. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of dihydropyridinones were tested against various bacterial strains. The findings revealed that compounds with similar structures to 3-Amino-1-(2-methylbutyl)-1,2-dihydropyridin-2-one exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.